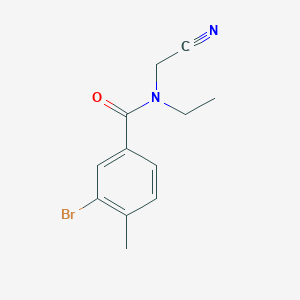

3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide

Description

Properties

IUPAC Name |

3-bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-3-15(7-6-14)12(16)10-5-4-9(2)11(13)8-10/h4-5,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUNHAMRBAWCAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)C1=CC(=C(C=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of N-ethyl-4-methylbenzamide with bromine and cyanogen bromide. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the cyanomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction Reactions: Reduction of the cyanomethyl group can lead to the formation of primary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted benzamides with various functional groups.

Oxidation Reactions: Formation of benzamide oxides or hydroxyl derivatives.

Reduction Reactions: Formation of primary amines from the reduction of the cyanomethyl group.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

This compound serves as a critical building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against specific targets, such as enzymes and receptors involved in disease processes. For instance, derivatives of benzamide have been shown to exhibit antimicrobial and anticancer properties, making them valuable in therapeutic development.

Case Study: Anticancer Activity

Research has demonstrated that compounds similar to 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide can inhibit cancer cell proliferation. A notable example includes the synthesis of aryl thiazolone derivatives, which showed significant inhibitory effects on carbonic anhydrase IX (CA IX), a target in cancer therapy. These compounds exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating potent selectivity and efficacy .

Organic Synthesis

Intermediate for Complex Molecules

In organic synthesis, this compound acts as an intermediate for creating more complex structures, including heterocycles and analogs of natural products. Its bromine atom enhances reactivity, facilitating various chemical transformations.

Data Table: Reactivity Insights

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Nucleophilic Substitution | Bromination of aromatic compounds | Formation of substituted benzamides |

| Coupling Reactions | Cross-coupling with organometallic reagents | Synthesis of biaryl compounds |

| Cyclization | Formation of cyclic structures | Generation of heterocyclic compounds |

Material Science

Applications in Electronics

The compound can also be utilized in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties are enhanced by the presence of the bromine atom and the cyanomethyl group, making it suitable for incorporation into polymer matrices.

Case Study: OLED Development

Research into organic light-emitting diodes has highlighted the importance of compounds like this compound as potential materials for enhancing device efficiency. The unique electronic characteristics contribute to improved charge transport and emission properties .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. While specific Minimum Inhibitory Concentration (MIC) values are yet to be established, its structural similarities to known active compounds indicate potential efficacy against various pathogens.

Data Table: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Ciprofloxacin | 25 | Staphylococcus aureus |

| Clotrimazole | 25 | Candida albicans |

| 3-Bromo-N-(cyanomethyl)-... | TBD | TBD |

Mechanism of Action

The mechanism of action of 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and cyanomethyl group are key functional groups that contribute to its reactivity and biological activity. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide and Analogues

Structural and Electronic Differences

- Bromine Position: 3-Bromo substitution (target compound) vs. 4-bromo () alters steric and electronic interactions. For example, 4-bromo derivatives in showed distinct crystallographic packing due to nitro/methoxy substituents .

Physicochemical Properties

- logP and Solubility: The cyanomethyl group likely increases hydrophilicity compared to purely alkyl-substituted analogs (e.g., logP ~2.5 vs. 2.1 for 4-bromo-N-ethyl-3-methylbenzamide ). However, the ethyl group may offset this, resulting in moderate lipophilicity. In contrast, Remoxipride’s logP of 2.10 aligns with its CNS penetration, suggesting the target compound may also cross membranes effectively.

Biological Activity

3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a bromine atom , a cyanomethyl group , and an ethyl group attached to a 4-methylbenzamide framework . These functional groups contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrN2O |

| Molecular Weight | 284.15 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with various molecular targets, which may include:

- Enzyme Inhibition : The bromine atom can participate in nucleophilic substitution reactions, potentially inhibiting enzyme activity.

- Receptor Binding : The compound may bind to specific receptors, modulating their function.

- Cellular Interference : It may disrupt cellular processes through interference with signaling pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. The presence of the bromine atom and cyanomethyl group may enhance the compound's ability to inhibit bacterial growth.

Anticancer Potential

Studies have shown that benzamide derivatives can exhibit anticancer properties. For instance, compounds with similar functional groups have been evaluated for their cytotoxic effects on various cancer cell lines, such as MDA-MB-231 (breast cancer) and others.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10.93 - 25.06 |

| Other Cancer Lines | Varies by compound structure |

Case Studies and Research Findings

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related benzamide derivatives on multiple cancer cell lines, demonstrating significant inhibition rates compared to controls .

- Mechanistic Insights : Another research focused on the docking studies of similar compounds against receptor tyrosine kinases, revealing that structural modifications significantly affect binding affinities and biological activities .

- Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor was assessed through in vitro assays, indicating promising results against specific targets involved in cancer progression .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with brominated benzoic acid derivatives. Key steps include:

- Bromination : Introduce bromine at the 3-position of 4-methylbenzoic acid using N-bromosuccinimide (NBS) under radical conditions .

- Cyanomethylation : React the intermediate with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to install the cyanomethyl group.

- N-Ethylation : Use ethyl iodide or ethyl bromide with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) for selective alkylation .

Critical Conditions : Monitor reaction temperatures (e.g., 60–80°C for cyanomethylation) and solvent polarity (e.g., DMF for solubility). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents via characteristic shifts (e.g., N-ethyl protons at δ ~1.2–1.4 ppm; cyanomethyl at δ ~4.0–4.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and nitrile C≡N (~2200–2260 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .

- Cytotoxicity : Test in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .

- Solubility/Permeability : Use shake-flask methods (aqueous/organic phases) and Caco-2 cell monolayers for ADME profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence its reactivity and bioactivity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., 3-Bromo-N-cyclopropyl derivatives) and compare activities. Key findings:

- Cyanomethyl Group : Enhances electrophilicity, improving binding to cysteine residues in enzymes .

- Bromine Position : Meta-substitution (3-Br) increases steric hindrance, reducing off-target interactions vs. para-substituted analogs .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and docking studies (AutoDock Vina) to predict target binding .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase assays) and ensure consistent cell passage numbers .

- Meta-Analysis : Aggregate data from multiple labs using statistical tools (e.g., R/Bioconductor) to identify outliers or batch effects .

- Orthogonal Validation : Confirm activity via alternate methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (pH 1–10 buffers, 37°C) with HPLC monitoring. Key results:

- Amide Hydrolysis : Mitigate by substituting N-ethyl with bulkier groups (e.g., isopropyl) to sterically protect the carbonyl .

- Light/Oxidation : Use antioxidants (e.g., BHT) in formulations and store in amber vials under inert gas (N₂/Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.